3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with an isopropylphenyl group and a trifluoromethylphenyl oxadiazole moiety
Preparation Methods
The synthesis of 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridazine and oxadiazole rings. This can be achieved through nucleophilic substitution reactions using thiol reagents and appropriate bases.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities or protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of agrochemicals, such as herbicides or insecticides, due to its ability to disrupt specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds to 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine include:
3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyrimidine: This compound has a pyrimidine ring instead of a pyridazine ring, which may alter its chemical reactivity and biological activity.
3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyrazine: The pyrazine ring in this compound provides different electronic properties, potentially affecting its interactions with biological targets.
3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]benzene: The absence of a heterocyclic ring in this compound may reduce its ability to form specific interactions with enzymes or receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(29-28-19)32-13-20-27-22(30-31-20)17-4-3-5-18(12-17)23(24,25)26/h3-12,14H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOREYCDHOZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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